6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine
Description
6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with bromine and chlorophenyl substituents, which contribute to its unique chemical properties.
Properties
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-9-3-6-11-15-12(16-17(11)7-9)8-1-4-10(14)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAAGPPMCVKTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.
Chemical Reactions Analysis
6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Condensation Reactions: The triazole and pyridine rings can participate in condensation reactions, forming larger heterocyclic systems.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which plays a crucial role in the regulation of immune responses and cell growth . The compound’s ability to act as an inverse agonist for RORγt suggests its potential in modulating immune responses and inflammation.
Comparison with Similar Compounds
6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine can be compared with other triazolopyridine derivatives, such as:
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-A]pyridine: This compound has a methyl group instead of a chlorophenyl group, which may alter its biological activity and chemical reactivity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a thiadiazine ring fused to the triazole ring, exhibiting different pharmacological activities, such as anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Biological Activity
6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound classified within the triazolopyridine family. Known for its diverse biological activities, this compound has garnered attention in medicinal chemistry and pharmacological research. Its structure features a triazole ring fused to a pyridine ring and is substituted with bromine and a chlorophenyl group, which contribute to its unique chemical properties and biological efficacy.
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 304.55 g/mol. Its structure can be represented as follows:
The biological activity of this compound primarily involves its role as an inhibitor of Janus kinases (JAK1 and JAK2). The JAK pathway is crucial for mediating immune responses and cell proliferation. By inhibiting these kinases, the compound demonstrates potential therapeutic effects in various diseases characterized by aberrant immune signaling.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting JAK pathways.
- Anticancer Properties : Studies have highlighted its potential as an anticancer agent by targeting specific kinases involved in tumor growth and metastasis.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against various pathogens.
Case Studies & Research Findings
Several studies have investigated the biological activity of this compound:
- JAK Inhibition Study : A study demonstrated that this compound effectively inhibited JAK1 and JAK2 with IC50 values in the low micromolar range. This inhibition was associated with reduced cytokine production in immune cells .
- Anticancer Activity : In vitro assays showed that the compound inhibited cell proliferation in various cancer cell lines. For instance, it exhibited an IC50 value of 0.013 μM against ALK5 kinase .
- Antimicrobial Evaluation : The compound was tested against several bacterial strains. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against resistant strains .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Target Kinase | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | JAK1/JAK2 | ~0.013 | Anti-inflammatory, Anticancer |
| 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | JAK3 | ~0.025 | Anti-inflammatory |
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives | Various | ~0.015 | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
